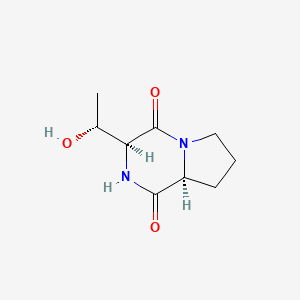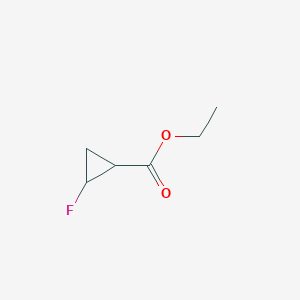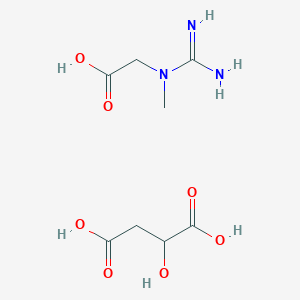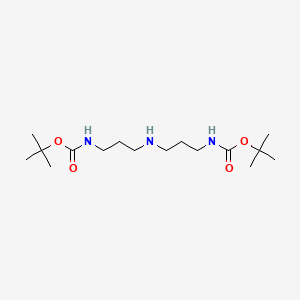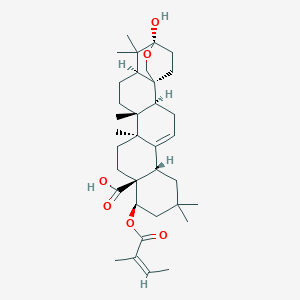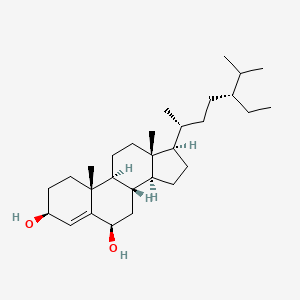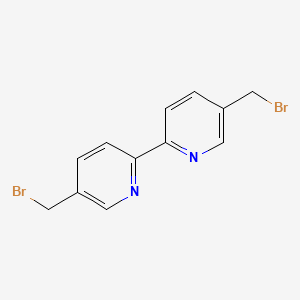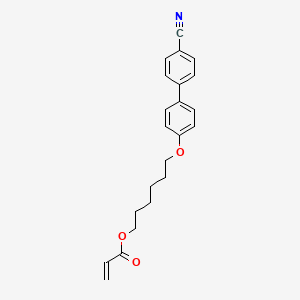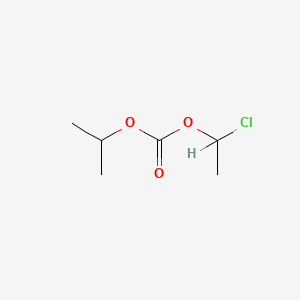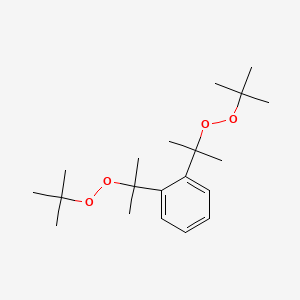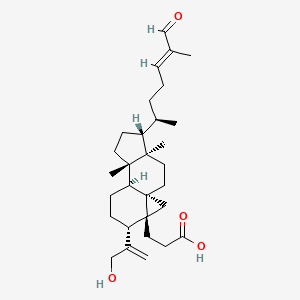
冠状酸
描述
Coronalolic acid is a natural triterpenoid found in the herbs of Gardenia sootepensis hutchins . It has a molecular formula of C30H46O4 and a molecular weight of 470.7 .
Molecular Structure Analysis
The molecular structure of Coronalolic acid can be determined using techniques such as X-ray crystallography, NMR, and cryo-EM . These techniques provide information about the structure and dynamics of the molecule .
Physical And Chemical Properties Analysis
The control of physicochemical properties is directly related to the notion of “compound quality” . Some of the more common physicochemical properties include molecular weight, log P n-Octanol/water partition coefficient, log D7.4 n-Octanol/water distribution coefficient at pH 7.4, pKa Ionisation constant, aqueous solubility, HBA or sum of O + N atoms count of hydrogen bond acceptors, HBD or sum of OH + NH atoms count of hydrogen bond donors .
科学研究应用
抗炎活性
冠状酸已显示出显著的抗炎特性。 研究表明它能够抑制LPS诱导的RAW264.7巨噬细胞中的NO生成,这是一种研究炎症的常用模型 。这使得它成为开发抗炎药物的潜在候选药物。
抗氧化特性
研究表明冠状酸具有很强的抗氧化能力。 它可以中和自由基,从而保护细胞免受氧化应激和损伤 。这种特性对于预防包括癌症和心血管疾病在内的各种疾病至关重要。
溶栓活性
冠状酸已被评估其溶栓特性,包括分解血凝块 。这种活性在治疗中风和心肌梗死等疾病中尤为重要,因为这些疾病中的血凝块会阻碍血流。
抗癌潜力
初步研究表明,冠状酸可能具有抗癌特性。 已观察到它诱导某些癌细胞系发生凋亡(程序性细胞死亡),使其成为癌症治疗中进一步研究的有希望的化合物 .
抗菌活性
冠状酸已显示出对多种病原体的抗菌作用。 这包括对革兰氏阳性和革兰氏阴性细菌的抗菌活性,以及抗真菌特性 。这种广谱抗菌活性可能在开发新的抗生素或抗真菌剂方面具有价值。
神经保护作用
新兴研究表明,冠状酸可能提供神经保护益处。 它已被证明可以保护神经元细胞免受氧化应激和炎症,这是阿尔茨海默病和帕金森病等神经退行性疾病的关键因素 。这使得它成为开发治疗这些疾病的潜在候选药物。
保肝活性
冠状酸已被研究其保肝作用,包括保护肝脏免受损伤。 它已显示出在减少肝脏炎症和氧化应激方面的潜力,从而预防肝炎和肝硬化等肝脏疾病 .
抗糖尿病特性
研究表明,冠状酸可能具有抗糖尿病作用。 它已被观察到改善糖尿病模型中的胰岛素敏感性和降低血糖水平 。这表明它在控制糖尿病及其并发症方面的潜在用途。
这些应用突出了冠状酸在医学和科学研究各个领域的多种潜力。如果您有任何具体问题或需要有关这些应用的更多详细信息,请随时提问!
Europe PMC Academia.edu BOC Sciences SpringerLink Europe PMC Academia.edu BOC Sciences
安全和危害
作用机制
Target of Action
Coronalolic acid, a triterpenoid compound extracted from the apical bud of Gardenia sootepenesis Hutch, primarily targets the NF-κB pathway . NF-κB is a protein complex that controls the transcription of DNA and plays a key role in regulating the immune response to infection. Incorrect regulation of NF-κB has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development .
Mode of Action
Coronalolic acid inhibits TNF-α-induced NF-κB activity . TNF-α is a cell signaling protein (cytokine) involved in systemic inflammation and is one of the cytokines that make up the acute phase reaction. By inhibiting the NF-κB activity induced by TNF-α, coronalolic acid can effectively reduce inflammation .
Biochemical Pathways
These could include various cytokine signaling pathways, apoptosis pathways, and pathways involved in immune response regulation .
Result of Action
The primary result of coronalolic acid’s action is the reduction of inflammation. By inhibiting TNF-α-induced NF-κB activity, coronalolic acid prevents the release of pro-inflammatory cytokines, thereby reducing inflammation . This could potentially have beneficial effects in the treatment of various inflammatory diseases.
生化分析
Biochemical Properties
Coronalolic acid has been found to exhibit cytotoxic activity in vitro against a panel of human cancer cell lines . It also exhibited anti-inflammatory effects in vivo . It interacts with various enzymes and proteins, including pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α .
Cellular Effects
Coronalolic acid influences cell function by inhibiting TNF-α-induced NF-κB activity and nitric oxide (NO) production . This impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Coronalolic acid involves the inhibition of TNF-α-induced NF-κB activity and NO production . This suggests that it may bind to these biomolecules, inhibiting their activity and leading to changes in gene expression .
Temporal Effects in Laboratory Settings
Its cytotoxic and anti-inflammatory effects suggest that it may have long-term effects on cellular function .
Dosage Effects in Animal Models
Its anti-inflammatory effects suggest that it may have a threshold effect, with potential toxic or adverse effects at high doses .
Metabolic Pathways
Its interaction with pro-inflammatory cytokines suggests that it may be involved in inflammatory pathways .
Transport and Distribution
Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may interact with these proteins during transport .
Subcellular Localization
Its ability to inhibit TNF-α-induced NF-κB activity suggests that it may be localized to areas of the cell where these proteins are active .
属性
IUPAC Name |
3-[(1S,4R,5R,8S,9S,12R,13R)-12-(3-hydroxyprop-1-en-2-yl)-4,8-dimethyl-5-[(E,2R)-6-methyl-7-oxohept-5-en-2-yl]-13-tetracyclo[7.5.0.01,13.04,8]tetradecanyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H46O4/c1-20(17-31)7-6-8-21(2)23-11-13-28(5)25-10-9-24(22(3)18-32)29(14-12-26(33)34)19-30(25,29)16-15-27(23,28)4/h7,17,21,23-25,32H,3,6,8-16,18-19H2,1-2,4-5H3,(H,33,34)/b20-7+/t21-,23-,24+,25+,27-,28+,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOFXIXOKOAYADV-ICQJXUMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)C=O)C1CCC2(C1(CCC34C2CCC(C3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC/C=C(\C)/C=O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@H]([C@]3(C4)CCC(=O)O)C(=C)CO)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



